molecular formula C11H14BrNO B12595954 3-Bromo-N-(4-ethylphenyl)propanamide CAS No. 885989-53-7

3-Bromo-N-(4-ethylphenyl)propanamide

Cat. No.: B12595954
CAS No.: 885989-53-7
M. Wt: 256.14 g/mol
InChI Key: DCBLDNMQPJEVOA-UHFFFAOYSA-N
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Description

3-Bromo-N-(4-ethylphenyl)propanamide is a synthetic brominated propanamide derivative featuring a 4-ethylphenyl substituent on the amide nitrogen. The compound belongs to a broader class of 3-bromo-N-arylpropanamides, where aryl group modifications influence physicochemical properties, synthetic accessibility, and bioactivity. The ethyl group at the para position of the phenyl ring introduces moderate steric bulk and electron-donating effects, distinguishing it from analogs with halogens, methoxy, or bulky aromatic substituents.

Properties

CAS No.

885989-53-7

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

3-bromo-N-(4-ethylphenyl)propanamide

InChI

InChI=1S/C11H14BrNO/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12/h3-6H,2,7-8H2,1H3,(H,13,14)

InChI Key

DCBLDNMQPJEVOA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCBr

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on Physical Properties

Compound (Substituent) Melting Point (°C) Yield (%) Key ¹³C NMR (C=O, ppm) Reference
3-Bromo-N-(4-fluorophenyl)propanamide 146.5–147.5 76 168.01
3-Bromo-N-(4-methylphenyl)propanamide 140.0–140.6 75 173.24
3-Bromo-N-(4-cyanophenyl)propanamide 194.5–195.6 85 169.05
3-Bromo-N-(4-methoxyphenyl)propanamide 107.5–108.9 70 167.54
3-Bromo-N-(4-phenethylphenyl)propanamide N/A 93 167.91

Trends :

  • Electron-withdrawing groups (e.g., CN, Br) elevate melting points due to enhanced dipole interactions.
  • Methoxy and phenethyl groups reduce melting points, likely due to increased conformational flexibility.
  • Higher yields (>90%) are observed for less sterically hindered substituents (e.g., phenethyl vs. naphthylmethyl in ).

Table 2: Reaction Yields by Substituent

Substituent Yield (%) Reaction Conditions Reference
4-Phenethylphenyl 93 K₂CO₃, DCM, 2 h
Naphthalen-1-ylmethyl 45 Silica gel chromatography
4-Chlorophenyl 98 K₂CO₃, THF, 1 h
4-Methoxyphenyl 70 DMAP, THF, 0°C to rt

Insights :

  • Bulky substituents (e.g., naphthylmethyl) necessitate chromatographic purification, lowering yields.
  • Electron-rich aryl amines (e.g., 4-methoxyphenyl) require milder bases (DMAP) to avoid side reactions.

Spectroscopic and Electronic Properties

¹H and ¹³C NMR data reveal substituent-dependent electronic effects:

  • C=O Chemical Shifts : Electron-withdrawing groups (e.g., CN, F) deshield the carbonyl carbon, shifting δ to ~168–169 ppm, while electron-donating groups (e.g., OMe) result in lower shifts (~167.5 ppm) ().
  • Aromatic Proton Splitting : Para-substituents influence coupling patterns; methoxy groups cause downfield shifts of adjacent protons (δ ~6.86 ppm in ).

Table 3: Bioactivity of Selected Analogs

Compound Bioactivity Reference
3-Bromo-N-(4-nitrophenyl)propanamide Cytotoxic vs. 4T1 breast cancer cells
3-Bromo-N-(4-phenethylphenyl)propanamide MOR agonist (mixed efficacy)
3-Bromo-N-(4-fluorophenyl)propanamide Unreported (structural analog)

Key Findings :

  • MOR Agonism : Phenethyl and naphthylmethyl substituents enhance receptor binding via hydrophobic interactions ().
  • Cytotoxicity : Nitrophenyl derivatives exhibit selective inhibition of MMP9, a metalloproteinase linked to cancer metastasis ().

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